molecular formula C9H11NO3 B3066851 DL-Tyrosine-1-13C CAS No. 91679-34-4

DL-Tyrosine-1-13C

Cat. No. B3066851
CAS RN: 91679-34-4
M. Wt: 182.18 g/mol
InChI Key: OUYCCCASQSFEME-QBZHADDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Tyrosine-1-13C is a labeled form of DL-Tyrosine . Tyrosine is a non-essential amino acid synthesized from phenylalanine and is the precursor of some neurotransmitters .


Synthesis Analysis

The aromatic amino acid tyrosine is an essential precursor for the synthesis of catecholamines, including L-DOPA, tyramine, and dopamine . A number of metabolic disorders have been linked to abnormal tyrosine levels in biological fluids .


Molecular Structure Analysis

The molecular formula of DL-Tyrosine-1-13C is C9H11NO3 . The InChI representation is InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i9+1 . The molecular weight is 182.18 g/mol .


Chemical Reactions Analysis

Tyrosinase is known to convert tyrosine to L-DOPA . This is part of an enzyme cascade-triggered colorimetric reaction for the detection of tyrosine .


Physical And Chemical Properties Analysis

The molecular weight of DL-Tyrosine-1-13C is 182.2 . It is typically stored at room temperature .

Scientific Research Applications

  • Antibiotic Production and Biosynthesis :

    • DL-Tyrosine-1-13C is used in the biosynthesis of certain antibiotics, such as L-671,329, an echinocandin-type antibiotic produced by Zalerion arboricola. The stable isotope tracer techniques and high-field NMR spectroscopy studies reveal that DL-Tyrosine-1-13C is incorporated into the antibiotic, specifically appearing as C-3 of the homotyrosine residue in the antibiotic structure (Adefarati et al., 1991).
  • Synthesis of Unusual Amino Acids and Pharmaceutical Intermediates :

    • DL-Tyrosine-1-13C is instrumental in the preparation of N-tert-butoxycarbonyl-DL-(±)-homo-tyrosine, a key unusual amino acid and pharmaceutical intermediate for the total synthesis of novel peptide drugs, including cyclic or straight-chain peptides (Zhang Wan-nian, 2010).
  • Study of Protein Tyrosine Phosphatases :

    • Research has used DL-Tyrosine-1-13C in the study of protein tyrosine phosphatases (PTPase) in humans and Drosophila. This research is crucial for understanding the regulation of cell proliferation by tyrosine phosphorylation (Streuli et al., 1989).
  • Investigation of Protein Structure and Dynamics :

    • In studies of Bacillus circulans xylanase, DL-Tyrosine-1-13C labeling has been used to investigate the structure, dynamics, and ionization equilibria of tyrosine residues. This research provides insights into the protein's structural and electrostatic properties (Baturin et al., 2011).
  • Identification of Tyrosine Kinase Substrates :

    • A novel proteomic approach using DL-Tyrosine-1-13C enables the specific identification of substrates of tyrosine kinases in signaling pathways. This method simplifies the identification of these substrates using mass spectrometry, providing a valuable tool for research in cellular signaling (Ibarrola et al., 2004).

Mechanism of Action

The activation of tyrosine residues stabilizes the “open” conformation of the activation loop and both lobes, and also allows the ATP and peptidic substrate environment to bind .

Future Directions

DL-Tyrosine-1-13C can be used in various research applications such as biomolecular NMR, metabolism, metabolomics, and proteomics . Its future directions could involve further exploration in these areas.

properties

IUPAC Name

2-amino-3-(4-hydroxyphenyl)(113C)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/i9+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYCCCASQSFEME-QBZHADDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC([13C](=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437754
Record name DL-Tyrosine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Tyrosine-1-13C

CAS RN

91679-34-4
Record name DL-Tyrosine-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91679-34-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Tyrosine-1-13C
Reactant of Route 2
DL-Tyrosine-1-13C
Reactant of Route 3
DL-Tyrosine-1-13C
Reactant of Route 4
DL-Tyrosine-1-13C
Reactant of Route 5
DL-Tyrosine-1-13C
Reactant of Route 6
DL-Tyrosine-1-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.